3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole
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Overview
Description
3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 3-position and a tetrahydrofuran ring at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with dipolarophiles to form isoxazole rings . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: Lacks the tetrahydrofuran ring, making it less complex.
5-(Tetrahydrofuran-2-yl)isoxazole: Lacks the methyl group at the 3-position.
Isoxazole: The parent compound without any substituents.
Uniqueness
3-Methyl-5-(tetrahydrofuran-2-yl)isoxazole is unique due to the presence of both the methyl group and the tetrahydrofuran ring, which can enhance its biological activity and chemical reactivity compared to its simpler analogs .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methyl-5-(oxolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H11NO2/c1-6-5-8(11-9-6)7-3-2-4-10-7/h5,7H,2-4H2,1H3 |
InChI Key |
SASVVBVSRFWRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2CCCO2 |
Origin of Product |
United States |
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